molecular formula C8H6INO4 B1310952 Methyl 3-iodo-5-nitrobenzoate CAS No. 50765-19-0

Methyl 3-iodo-5-nitrobenzoate

Cat. No. B1310952
CAS RN: 50765-19-0
M. Wt: 307.04 g/mol
InChI Key: GHZUTMKPZFZYSP-UHFFFAOYSA-N
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Description

“Methyl 3-iodo-5-nitrobenzoate” is a chemical compound with the molecular formula C₈H₆INO₄ . It has a molecular weight of 307.042 Da . It is used in various chemical reactions as an intermediate .


Synthesis Analysis

The synthesis of “this compound” could potentially involve a nitration process similar to the nitration of methyl benzoate . This process involves the substitution of an NO₂ group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a methyl ester group (COOCH₃), an iodine atom, and a nitro group (NO₂) attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it could potentially undergo a series of reactions involving nitration, conversion of the nitro group to an amine, and bromination .

Scientific Research Applications

1. Synthesis of Nitroisocoumarins

Methyl 3-iodo-5-nitrobenzoate is involved in the synthesis of nitroisocoumarins through the Castro–Stephens coupling and subsequent cyclization processes. This synthesis pathway is notable for its contrast with analogous esters, demonstrating unique cyclization tendencies due to the nitro group's influence (Woon, Dhami, Mahon, & Threadgill, 2006).

2. Development of Green Nitration Processes

Research has been conducted on environmentally friendly nitration processes, where this compound serves as a substrate. These methods emphasize high substrate selectivity and more controlled reaction rates, contributing to greener chemistry practices (Mei, Yao, Yu, & Yao, 2018).

3. Abraham Model Solute Descriptors

This compound's solubility data in various solvents is used to calculate Abraham model solute descriptors. This information is critical for predicting its solubility in additional organic solvents, thereby aiding in the understanding of its chemical behavior in diverse environments (Hart et al., 2017).

4. Synthesis of Pharmaceutical Intermediates

5. Analytical Methods for Purity Assessment

This compound is a subject of analytical studies aimed at determining its purity. Techniques like gas chromatography are employed to ensure the quality of this chemical in research and production settings, highlighting its importance in the chemical industry (Xue & Nan, 2002).

6. Evaluation in Genotoxicity Studies

The compound is also used in studies evaluating potential genotoxic impurities in pharmaceuticals. Such assessments are crucial for ensuring the safety and efficacy of drugs (Gaddam et al., 2020).

Mechanism of Action

The mechanism of action for “Methyl 3-iodo-5-nitrobenzoate” would depend on the specific reaction it is involved in. For instance, in a nitration reaction, it would act as a substrate for the addition of a nitro group .

Safety and Hazards

“Methyl 3-iodo-5-nitrobenzoate” is classified as an irritant . It is recommended to avoid breathing its vapors, mist, or dust, and to avoid contact with skin, eyes, or clothing . In case of contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

methyl 3-iodo-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZUTMKPZFZYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427260
Record name methyl 3-iodo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50765-19-0
Record name methyl 3-iodo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-iodo-5-nitrobenzoic acid (20.00 g, 0.068 mol) in methanol (50 mL) was added SOCl2 (5.45 mL, 0.075 mol) at 0° C. The reaction mixture was allowed to warm to room temperature and was then heated to reflux for 2 hours. The reaction was cooled and solvent was removed in vacuo to afford 3-Iodo-5-nitro-benzoic acid methyl ester as light yellow solid (20.67 g, 99%). MS (M+H)=309.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
5.45 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-iodo-5-nitro-benzoic acid (5.88 g, 20.07 mmol) in dichloromethane (60 mL) at room temperature under nitrogen was added oxalyl chloride (1.92 mL, 24.28 mmol) and a drop of DMF. The mixture was stirred for 1 h. methanol (20 mL), DMAP (0.245 g, 2.00 mmol), and triethylamine (3.08 mL, 24.28 mmol) were added and the mixture was stirred for an additional 2 h. Water was added and the product was extracted, washed with water, then brine, dried over magnesium sulfate and concentrated to dryness. Purification by chromatography gave 6.04 g of 3-iodo-5-nitro-benzoic acid methyl ester, as a yellow solid.
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3.08 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.245 g
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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